molecular formula C9H13NO B8614613 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one

4-(1-methyl-1H-pyrrol-2-yl)butan-2-one

Cat. No.: B8614613
M. Wt: 151.21 g/mol
InChI Key: CLGHZGLGXDZHFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-methyl-1H-pyrrol-2-yl)butan-2-one is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by a pyrrole ring substituted with a butan-2-one group at the 4-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrole with butan-2-one in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-pyrrol-2-yl)butan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The pyrrole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(1-methyl-1H-pyrrol-2-yl)butan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylpyrrole: Similar in structure but lacks the butan-2-one group.

    1-Methyl-2-pyrrolecarboxaldehyde: Contains an aldehyde group instead of a ketone.

    1-Methyl-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of a ketone.

Uniqueness

4-(1-methyl-1H-pyrrol-2-yl)butan-2-one is unique due to the presence of both a butan-2-one group and a methyl group on the pyrrole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

4-(1-methylpyrrol-2-yl)butan-2-one

InChI

InChI=1S/C9H13NO/c1-8(11)5-6-9-4-3-7-10(9)2/h3-4,7H,5-6H2,1-2H3

InChI Key

CLGHZGLGXDZHFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC=CN1C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-(1-Methyl-2-pyrryl)-but-3-en-2-one (2.98 g) and 10% palladium on charcoal (0.2 g) was hydrogenated in ethyl acetate (50 ml) at room temperature and atmospheric pressure. The catalyst was removed by filtration the solvent evaporated, and the resulting oil left overnight to solidify in a refrigerator. The long, colourless needles which formed were washed with cold 60°-80° petrol to give 4-(1-Methyl-2-pyrryl)-butan-2-one (2.46 g).
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

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